molecular formula C21H18F2N4O2 B2844649 N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1189985-91-8

N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2844649
CAS No.: 1189985-91-8
M. Wt: 396.398
InChI Key: NAVXWMVDNVTNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a sophisticated small molecule designed for exploratory biological research, particularly in oncology and signal transduction. The compound features a pyrimido[5,4-b]indol core, a privileged scaffold known for its potential to interact with kinase enzymes and other ATP-binding sites . The incorporation of a 2,4-difluorobenzyl group is a strategic modification frequently employed in medicinal chemistry to enhance a compound's pharmacokinetic properties and binding affinity through interactions with biological targets . This specific molecular architecture suggests potential as a key research tool for investigating pathways involved in cell proliferation and survival. Researchers can utilize this compound to probe novel mechanisms of action, study enzyme inhibition, and evaluate its effects in cellular models of disease. It is supplied exclusively for use in non-clinical laboratory investigations.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2/c1-12-2-5-17-15(8-12)19-20(26-17)21(29)27(11-25-19)7-6-18(28)24-10-13-3-4-14(22)9-16(13)23/h2-5,8-9,11,26H,6-7,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVXWMVDNVTNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a novel compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C21H21F2N3O
  • CAS Number : 1335210-35-9
  • Molecular Weight : 393.41 g/mol

The presence of the pyrimidine moiety in its structure is significant as pyrimidines are known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyrimidine nucleus exhibit a wide range of activities against bacteria, fungi, and viruses:

  • Antibacterial Activity :
    • A study demonstrated that similar pyrimidine derivatives exhibited potent antibacterial effects against strains such as E. coli and Staphylococcus aureus .
    • The compound this compound is hypothesized to follow this trend due to structural similarities.
  • Antifungal Activity :
    • Pyrimidines have shown efficacy against various fungal pathogens. For instance, compounds with similar structures have been reported to be effective against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been documented in various studies:

  • The compound's structure suggests it may inhibit tumor growth by interfering with nucleic acid synthesis or by inducing apoptosis in cancer cells .
  • Research on related compounds indicates significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in DNA replication and repair.
  • Interaction with Cellular Targets : It may bind to specific cellular receptors or proteins that regulate cell proliferation and apoptosis.

In Vitro Studies

  • Study on Antibacterial Efficacy :
    • A comparative study assessed the antibacterial activity of various pyrimidine derivatives against E. coli. The results indicated that compounds with electron-withdrawing groups significantly enhanced antibacterial potency .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity tests on human cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialE. coli, S. aureusPotent inhibition
AntifungalC. albicans, A. nigerSignificant reduction
AnticancerBreast and lung cancer cellsCytotoxic effects

Scientific Research Applications

Pharmacological Research

N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has been investigated for its potential as a therapeutic agent in several areas:

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer drug. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. This property could be leveraged in the development of new antibiotics, especially in the context of rising antibiotic resistance .

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Formation of Intermediate Compounds : The initial step involves the reaction of 2,4-difluorobenzylamine with appropriate substrates under coupling conditions to form key intermediates.
  • Demethylation Process : Using Lewis acids such as lithium bromide or magnesium salts facilitates the demethylation of intermediates to yield the final product .
  • Purification : The final compound is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Study BAntimicrobial TestingShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CMechanistic StudiesIdentified apoptosis induction via caspase activation pathways in treated cancer cells.

These studies underscore the compound's potential as a versatile agent in pharmacological research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares its pyrimido[5,4-b]indole core with several analogs but differs in substituent patterns, which critically modulate pharmacological and physicochemical properties. Key analogs and their distinguishing features include:

Compound Core Substituents Side Chain Reported Activity Reference
N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Target Compound) 8-methyl, 4-oxo Propanamide linked to 2,4-difluorobenzyl Not explicitly reported (inferred TLR4)
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3) 8-fluoro, 4-oxo Methoxybenzyl and 4-fluorobenzyl Structural analysis via XRD
N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-methoxyphenyl, 4-oxo Thioacetamide linked to 4-fluorobenzyl Not reported
N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27) 3-phenyl, 4-oxo Thioacetamide linked to isopentyl TLR4 ligand (selectivity data)

Key Observations :

  • Fluorination: The target compound’s 2,4-difluorobenzyl group likely improves metabolic stability compared to non-fluorinated analogs like Compound 27 .
  • Methyl vs.
  • Propanamide vs. Thioacetamide : The propanamide chain in the target compound may offer better hydrogen-bonding capacity than the thioacetamide in Compounds 27–34, influencing target selectivity .

Research Findings and Implications

Structural Insights
  • XRD Analysis : Compound 3’s crystal structure revealed planar pyrimidoindole cores and π-stacking interactions, suggesting similar packing for the target compound .
  • Fluorine Effects : Fluorinated benzyl groups (e.g., 2,4-difluoro) enhance binding in kinase inhibitors (see ’s Compound 194) , supporting their utility in the target compound.
Pharmacological Potential
  • TLR4 Selectivity : Thioacetamide analogs () demonstrate substituent-dependent TLR4 activity, with bulkier groups improving selectivity . The target’s propanamide chain may mimic these effects.

Preparation Methods

Cyclocondensation of Indole Derivatives

The core structure is typically synthesized via cyclocondensation reactions. For example, 3-cyano-2-butanone reacts with glycine ethyl ester to form an enamine intermediate, which undergoes base-catalyzed ring closure to yield pyrrolo[3,2-d]pyrimidine derivatives. Substitutions at the C7 and C8 positions are introduced using halogenated precursors, with methyl groups added via nucleophilic alkylation.

Reaction Conditions:

  • Base: Sodium ethoxide in ethanol
  • Temperature: Reflux (78–80°C)
  • Yield: 70–85%

Chlorination and Functionalization

4-Chloro intermediates are critical for subsequent amination. Treatment of pyrimido[5,4-b]indoles with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position, enabling nucleophilic displacement with amines. For example, 4-chloro-8-methylpyrimido[5,4-b]indole reacts with 4-methoxy-N-methylaniline to install the 3-amine side chain.

Preparation of 2,4-Difluorobenzylamine

2,4-Difluorobenzylamine serves as the primary amine component for the final coupling step. Industrial synthesis avoids costly reagents through a three-step process:

Friedel-Crafts Alkylation

m-Difluorobenzene reacts with formaldehyde in the presence of zinc chloride (ZnCl₂) and hydrochloric acid to form 2,4-difluorobenzyl chloride.

Optimized Parameters:

  • Catalyst: ZnCl₂ (0.16–0.19 mol equivalents)
  • Solvent: Acetonitrile or THF
  • Yield: 90–95%

Gabriel Synthesis

The benzyl chloride intermediate is converted to the amine via the Gabriel method, using phthalimide and hydrazine hydrate.

Key Data:

  • Reaction Time: 8–12 hours
  • Purity: >99% (HPLC)

Formation of the Propanamide Linker

The propanamide moiety is constructed through carbodiimide-mediated coupling. A representative method involves activating 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid with 1,1'-carbonyldiimidazole (CDI) in dichloromethane, followed by reaction with 2,4-difluorobenzylamine.

Stepwise Protocol:

  • Activation: CDI (1.3 eq) reacts with the carboxylic acid at room temperature for 7 hours.
  • Amination: 2,4-Difluorobenzylamine (1.05 eq total) is added in portions to ensure complete conversion.
  • Workup: Washing with HCl and sodium carbonate removes unreacted reagents.

Yield: 93.3% after crystallization in isopropanol.

Final Coupling to Assemble the Target Compound

The propanamide-linked pyrimidoindole intermediate is coupled with 2,4-difluorobenzylamine under mild conditions to avoid decomposition of the heterocyclic core.

Critical Parameters:

  • Solvent: Dichloromethane
  • Temperature: Room temperature (20–25°C)
  • Catalyst: None required (spontaneous amide bond formation)

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Flow chemistry reduces reaction times for Friedel-Crafts alkylation and CDI-mediated coupling, achieving 98% conversion in <2 hours.

Catalytic Optimization

Zinc chloride is replaced with recyclable Lewis acids (e.g., FeCl₃) in benzylamine synthesis to minimize waste.

Analytical Characterization and Quality Control

HPLC Methods:

  • Column: C18 reverse-phase
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 12.4 minutes

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.30 (m, 2H, Ar-H), 4.45 (d, 2H, -CH₂-), 2.98 (s, 3H, -CH₃).

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimido[5,4-b]indole core followed by coupling with the difluorobenzyl-propanamide moiety. Key steps include:

  • Cyclocondensation : Formation of the pyrimidoindole core using precursors like 8-methyl-4-oxo-4,5-dihydro-3H-pyrimidoindole under reflux with acetic acid .
  • Amide Coupling : Use of coupling agents like HATU ( ) or EDCI to link the propanamide chain to the difluorobenzyl group. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) are critical to avoid side reactions .
  • Purification : Gradient column chromatography (C18 or silica gel) and recrystallization to achieve >95% purity . Yield optimization requires strict control of stoichiometry, inert atmospheres (N₂/Ar), and real-time monitoring via TLC/HPLC .

Q. What analytical techniques are most effective for confirming structural integrity, and how should conflicting spectral data be resolved?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluorobenzyl CH₂ protons at δ 4.3–4.5 ppm; pyrimidoindole NH at δ 10.2–10.5 ppm). Discrepancies in integration ratios may arise from tautomerism in the pyrimidoindole core, resolved by variable-temperature NMR .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution at N3 vs. C2 of the indole ring) .
  • HRMS : Confirms molecular weight (±2 ppm accuracy). Conflicting data may require isotopic pattern analysis or repeat synthesis .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 1–10 µM concentrations. Positive controls (e.g., staurosporine) validate setup .
  • Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM warrant further study .
  • Solubility : Use PBS (pH 7.4) with DMSO ≤0.1% to avoid false negatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for modifications to the pyrimidoindole core?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at C8) to enhance metabolic stability. Compare with methyl/ethyl analogs ().
  • Scaffold Hopping : Replace the pyrimidoindole core with pyridopyrimidines or thienopyrimidines to assess target selectivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 4-oxo group) . Data should be tabulated:
ModificationBiological Activity (IC₅₀, µM)Solubility (µg/mL)
C8 -CH₃2.1 ± 0.315.2
C8 -CF₃0.8 ± 0.28.7

Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays?

  • Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., TLR4 MD snapshots) .
  • Binding Kinetics : Use SPR (surface plasmon resonance) to measure on/off rates. Discrepancies may arise from slow dissociation not modeled in docking .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Lys242 in kinase X) via alanine scanning .

Q. How can researchers address low reproducibility in biological activity across cell lines?

  • Cell Line Authentication : STR profiling to confirm identity and avoid cross-contamination .
  • Pathway Inhibition Profiling : Use phosphoproteomics (LC-MS/MS) to identify off-target effects masking primary activity .
  • Media Optimization : Serum-free conditions reduce interference from serum proteins .

Methodological Notes

  • Synthesis Challenges : Difluorobenzyl groups may undergo hydrolytic dehalogenation under basic conditions; use mild bases (e.g., NaHCO₃) .
  • Data Contradictions : Conflicting IC₅₀ values across labs often stem from assay variability. Standardize protocols using guidelines like MIAME for bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.